REACTION_SMILES
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[Al+3:5].[C:21]([c:22]1[cH:23][c:24]([CH3:25])[cH:26][c:27]([C:28]([CH3:29])([CH3:30])[CH3:31])[c:32]1[OH:33])([CH3:34])([CH3:35])[CH3:36].[CH3:10][CH:11]([CH3:12])[O-:13].[CH3:1][CH:2]([CH3:3])[O-:4].[CH3:37][O:38][C:39]1=[CH:56][CH2:55][C:54]2=[C:41]([CH2:40]1)[CH2:42][CH2:43][CH:44]1[CH:45]3[CH2:46][CH2:47][CH:48]([OH:57])[C:49]3([CH3:50])[CH2:51][CH2:52][CH:53]12.[CH3:58][c:59]1[cH:60][cH:61][cH:62][cH:63][cH:64]1.[CH3:6][CH:7]([CH3:8])[O-:9].[O:14]=[C:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[OH2:65]>>[CH3:37][O:38][C:39]1=[CH:56][CH2:55][C:54]2=[C:41]([CH2:40]1)[CH2:42][CH2:43][CH:44]1[CH:45]3[CH2:46][CH2:47][C:48](=[O:57])[C:49]3([CH3:50])[CH2:51][CH2:52][CH:53]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
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Name
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CC(C)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1=CCC2=C(CCC3C2CCC2(C)C(O)CCC32)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC2=C(CCC3C2CCC2(C)C(=O)CCC32)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:5].[C:21]([c:22]1[cH:23][c:24]([CH3:25])[cH:26][c:27]([C:28]([CH3:29])([CH3:30])[CH3:31])[c:32]1[OH:33])([CH3:34])([CH3:35])[CH3:36].[CH3:10][CH:11]([CH3:12])[O-:13].[CH3:1][CH:2]([CH3:3])[O-:4].[CH3:37][O:38][C:39]1=[CH:56][CH2:55][C:54]2=[C:41]([CH2:40]1)[CH2:42][CH2:43][CH:44]1[CH:45]3[CH2:46][CH2:47][CH:48]([OH:57])[C:49]3([CH3:50])[CH2:51][CH2:52][CH:53]12.[CH3:58][c:59]1[cH:60][cH:61][cH:62][cH:63][cH:64]1.[CH3:6][CH:7]([CH3:8])[O-:9].[O:14]=[C:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1.[OH2:65]>>[CH3:37][O:38][C:39]1=[CH:56][CH2:55][C:54]2=[C:41]([CH2:40]1)[CH2:42][CH2:43][CH:44]1[CH:45]3[CH2:46][CH2:47][C:48](=[O:57])[C:49]3([CH3:50])[CH2:51][CH2:52][CH:53]12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1=CCC2=C(CCC3C2CCC2(C)C(O)CCC32)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC2=C(CCC3C2CCC2(C)C(=O)CCC32)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |